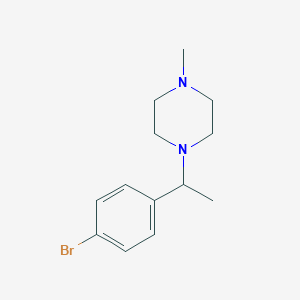

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine

Description

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine is a piperazine derivative characterized by a 4-bromophenyl group attached via an ethyl linker to the piperazine core, which is further substituted with a methyl group at the 4-position. The bromine atom on the phenyl ring and the ethyl spacer distinguish it from simpler benzyl- or phenylpiperazine analogs, influencing both its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFOTSACNBRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239401 | |

| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-15-7 | |

| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine typically involves the reaction of 4-bromophenylacetonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine has the following characteristics:

- Molecular Formula : CHBrN

- IUPAC Name : 1-(1-(4-bromophenyl)ethyl)-4-methylpiperazine

- CAS Number : 1704069-15-7

The compound features a piperazine ring, which is a common motif in many pharmaceutical agents, enhancing its biological activity.

Medicinal Chemistry

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. Some notable applications include:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects by modulating serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation .

- Anticancer Properties : Studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, compounds similar to 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine are being investigated for their efficacy against specific cancer types .

Neuropharmacology

The compound is also being explored for its effects on the central nervous system:

- Receptor Modulation : It has been noted for its potential to act as a selective ligand for various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders .

- Psychoactive Studies : The compound has been identified in studies related to new psychoactive substances (NPS), indicating its relevance in understanding the effects of designer drugs on human health .

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology examined the impact of piperazine derivatives on depressive behaviors in animal models. The results indicated that certain compounds exhibited significant antidepressant-like effects, suggesting that modifications to the piperazine structure could enhance efficacy .

Case Study 2: Cancer Inhibition

In another research article from Cancer Research, researchers evaluated the anticancer properties of various piperazine derivatives. The findings revealed that specific structural modifications led to increased potency against breast cancer cell lines, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperazine Derivatives

BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)

- Structural Differences : BD1063 features a 3,4-dichlorophenyl group attached via an ethyl linker, compared to the 4-bromophenyl group in the target compound.

- Biological Activity: BD1063 is a potent sigma-1 receptor antagonist with nanomolar affinity (Ki = 9 nM for sigma-1) and selectivity over sigma-2 receptors. It attenuates cocaine-induced locomotor activity and dystonia in rodent models .

- Key Contrast : The dichlorophenyl substituent enhances sigma-1 selectivity, whereas the bromophenyl group in the target compound may alter receptor binding kinetics due to bromine’s larger atomic radius and lower electronegativity compared to chlorine .

1-(4-Chlorophenyl)-4-methylpiperazine (4-CPP)

- Structural Differences : Lacks the ethyl linker, with a 4-chlorophenyl group directly attached to the piperazine.

- Biological Activity : Primarily binds to serotonin receptors (5-HT1A/2A) and dopamine receptors, with weaker sigma receptor affinity.

Ethyl-Linked Piperazines with Aromatic Moieties

NBP (1-(1-(4-Fluorophenyl)-2-(4-(4-[Naphthalene-1-yl]butyl)piperazin-1-yl)ethyl)-4-methylpiperazine)

- Structural Differences : Incorporates a 4-fluorophenyl group and a naphthalene-containing side chain.

- Biological Activity: Targets melanocortin-4 receptors (MC4R) for obesity research, with the fluorine atom enhancing metabolic stability.

- Key Contrast : The fluorophenyl group provides greater electronegativity and metabolic resistance compared to bromophenyl, while the naphthalene moiety introduces lipophilicity, altering pharmacokinetics .

1-(4-Bromobenzyl)-4-methylpiperazine

- Structural Differences : Substitutes the ethyl linker with a benzyl group (CH2 bridge).

- Biological Activity: Limited data, but safety profiles indicate moderate toxicity (GHS Category 4 for acute toxicity).

Sigma Receptor Ligands with Piperazine Cores

BD1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)

- Structural Differences: Replaces the piperazine core with a dimethylaminoethylamine chain.

- Biological Activity : Dual sigma-1/sigma-2 antagonist with higher sigma-2 affinity (Ki = 23 nM) than BD1063.

- Key Contrast : The altered core structure diminishes piperazine-specific interactions, highlighting the importance of the piperazine ring in the target compound for sigma receptor binding .

Biological Activity

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

- Chemical Formula : C13H18BrN2

- Molecular Weight : 284.20 g/mol

- Structure : The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

Anticancer Potential

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine has been investigated for its anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

- Cell Lines Tested :

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

Results indicated that this compound could inhibit cell growth significantly compared to control groups, suggesting its potential as an anticancer agent .

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of this compound. In animal models, it has shown promise in modulating neurotransmitter systems, particularly those involved in anxiety and depression.

- Mechanism : It is believed to act on serotonin and dopamine receptors, which are critical in mood regulation.

- Studies : Animal studies have demonstrated reduced anxiety-like behavior in rodents administered with the compound at specific dosages .

Antimicrobial Activity

The antimicrobial properties of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine have been explored, with findings indicating moderate activity against several bacterial strains.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound exhibited varying degrees of inhibition against these pathogens, suggesting it may serve as a lead for developing new antimicrobial agents .

The biological activity of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine can be attributed to several mechanisms:

- Receptor Interaction : The piperazine moiety enhances binding affinity to neurotransmitter receptors.

- Apoptosis Induction : In cancer cells, it promotes apoptotic pathways, leading to cell death.

- Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential bacterial enzymes.

Case Study 1: Anticancer Activity

In a recent study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized derivatives of piperazine compounds, including 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine. They evaluated their anticancer activity using the MTT assay and found that certain derivatives exhibited significant cytotoxicity against HepG2 cells with IC50 values indicating potent activity .

Case Study 2: Neuropharmacological Effects

Another study investigated the anxiolytic properties of this compound in rodent models. Results showed that administration led to a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Tested Models |

|---|---|---|

| Anticancer | Significant cytotoxicity | HepG2, MCF-7, PC-3 |

| Neuropharmacological | Reduced anxiety-like behavior | Rodent models |

| Antimicrobial | Moderate inhibition | S. aureus, E. coli |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine, and how can reaction conditions be optimized?

- Answer : A general approach involves alkylation of 1-(4-bromophenyl)ethylamine with 4-methylpiperazine derivatives. Key steps include:

- Nucleophilic substitution : React 1-(4-bromophenyl)ethyl bromide with 4-methylpiperazine in a polar aprotic solvent (e.g., DCM) using a base like N,N-diisopropylethylamine to facilitate coupling .

- Purification : Crystallization with diethyl ether or flash chromatography improves yield (typically 40–50%) .

- Optimization : Adjust stoichiometry (1:1.5 molar ratio of amine to alkylating agent) and temperature (0–25°C) to minimize side products .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Answer :

- Single-crystal X-ray diffraction : Determines absolute configuration and bond angles (e.g., C–N–C bond angles ≈ 110–115°) .

- NMR spectroscopy : Key signals include δ 2.4–3.2 ppm (piperazine protons) and δ 7.3–7.5 ppm (aromatic protons from the bromophenyl group) .

- Elemental analysis : Verify C, H, N, and Br content (e.g., C: 57.21%, H: 4.75%, N: 7.44%) .

Q. How can researchers preliminarily assess the compound’s interaction with neurological targets like sigma receptors?

- Answer :

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]DTG) in hippocampal slice preparations to measure displacement potency .

- Functional assays : Monitor NMDA-evoked norepinephrine release in rat hippocampal slices; sigma receptor modulation is indicated by changes in neurotransmitter overflow (e.g., inhibition by haloperidol) .

Advanced Research Questions

Q. How can conflicting reports on piperazine derivatives’ biological activities be resolved across different models?

- Answer :

- Model standardization : Use isogenic cell lines or consistent animal strains to reduce variability. For neuroactivity, prioritize ex vivo hippocampal slices over heterologous expression systems .

- Dose-response profiling : Compare EC₅₀ values across studies (e.g., NMDA-evoked release assays vs. receptor binding) to identify context-dependent effects .

Q. What strategies enhance structure-activity relationship (SAR) studies for neuroactive piperazine derivatives?

- Answer :

- Fragment-based design : Replace the 4-bromophenyl group with fluorobenzyl or chlorophenyl moieties to probe steric and electronic effects .

- Pharmacophore modeling : Map sigma receptor binding pockets using analogues like 1-(2-chlorobenzyl)-4-methylpiperazine to identify critical hydrogen-bonding motifs .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (predicted ≈2.8), blood-brain barrier permeability (CNS MPO score >4), and CYP inhibition profiles .

- Molecular dynamics simulations : Analyze interactions with CYP3A4 or P-glycoprotein to anticipate metabolic stability and efflux risks .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported antimicrobial vs. neuroactive properties.

Methodological Tables

Table 1 : Key Synthetic Parameters for 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Temperature | 0–25°C | |

| Molar Ratio (Amine:Alkylating Agent) | 1:1.5 | |

| Yield | 40–50% |

Table 2 : NMR Spectral Data (CDCl₃)

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Piperazine (CH₂) | 2.4–3.2 | |

| Aromatic (C₆H₄Br) | 7.3–7.5 | |

| Methyl (N–CH₃) | 2.2–2.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.